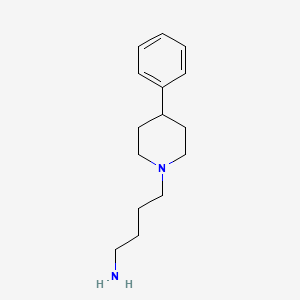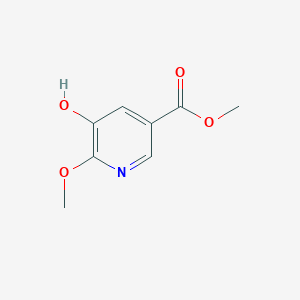
Methyl 5-hydroxy-6-methoxynicotinate
Vue d'ensemble
Description
“Methyl 5-hydroxy-6-methoxynicotinate” is a chemical compound with the CAS Number: 166742-16-1 . It has a molecular weight of 183.16 and its IUPAC name is this compound . It is used as an intermediate to prepare selective cyclooxygenase-2 inhibitors .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9NO4 . The Inchi Code is 1S/C8H9NO4/c1-12-7-6(10)3-5(4-9-7)8(11)13-2/h3-4,10H,1-2H3 and the Inchi Key is RLHNCRFEGUYTPO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 392.6±37.0C at 760 mmHg and a flash point of 191.2 .Applications De Recherche Scientifique
Synthesis and Building Blocks for Chemical Compounds
Methyl 5-hydroxy-6-methoxynicotinate serves as a valuable building block in the synthesis of complex chemical structures. For instance, it is utilized in the synthesis of methyl 2-amino-6-methoxynicotinate, a compound that acts as a precursor for the preparation of fused 2-pyridones. This process involves sequential microwave-induced regioselective methoxylation, esterification, followed by microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions, highlighting improved regioselectivity and purity profile of the reaction products (György Jeges et al., 2011).
Photophysical Properties and Quantum Chemistry
This compound's derivatives exhibit significant interest in photophysical studies. For example, methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, a related compound, has been synthesized to investigate its luminescence properties in various solvents. The introduction of methoxy groups to the thiophenyl moiety results in enhanced quantum yield and specific luminescence properties, underscoring the compound's potential for applications in material science and quantum chemistry (Soyeon Kim et al., 2021).
Enzymatic and Microbial Biotransformation
The enzymatic and microbial biotransformation of pyridine and pyrazine carboxylic acids, including compounds related to this compound, highlights the potential for developing novel hydroxylated derivatives through biocatalysis. Strains like Ralstonia/Burkholderia sp. DSM 6920 have demonstrated the ability to regioselectively hydroxylate substrates, including 6-methylnicotinate, to produce hydroxylated derivatives efficiently. This biotransformation capability opens avenues for the microbial production of novel compounds with potential applications in pharmaceuticals and agrochemicals (A. Tinschert et al., 2000).
Antitumor and Antimicrobial Activities
Research into novel comenic acid derivatives, including those containing isoxazole and isothiazole moieties synthesized from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, has shown synergetic effects in mixtures with Temobel (Temozolomide), a first-line antitumor drug used in brain tumor chemotherapy. Such findings suggest the potential of this compound derivatives for development into new drugs with enhanced antitumor and antimicrobial activities (A. Kletskov et al., 2018).
Mécanisme D'action
Mode of Action
It is a derivative of nicotinic acid, which is known to act as a peripheral vasodilator . It is possible that Methyl 5-hydroxy-6-methoxynicotinate may share similar properties, but this requires further investigation .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown due to the lack of research in this area .
Action Environment
Like other chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and light exposure .
Safety and Hazards
“Methyl 5-hydroxy-6-methoxynicotinate” has several safety considerations. It has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
methyl 5-hydroxy-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7-6(10)3-5(4-9-7)8(11)13-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHNCRFEGUYTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B3108466.png)
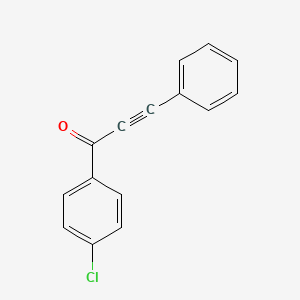
![tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate](/img/structure/B3108492.png)



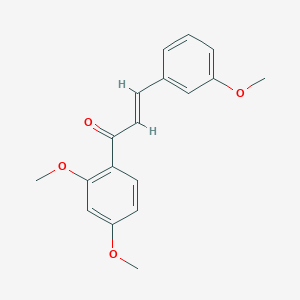
![1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3108530.png)
![6-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B3108531.png)
![4-[2-(Diethylamino)ethyl]aniline](/img/structure/B3108537.png)
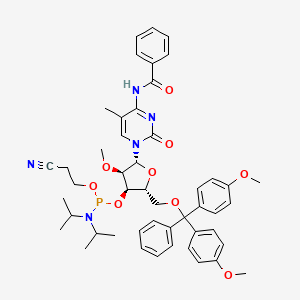
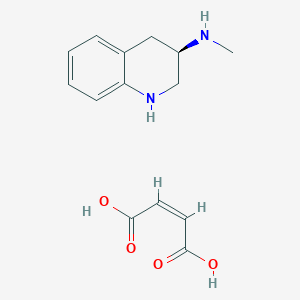
![5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3108553.png)
